molecular formula C9H15NO5S B11719784 3-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid

3-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid

Cat. No.: B11719784
M. Wt: 249.29 g/mol
InChI Key: NCVHUCCOTCVUCB-NQPNHJOESA-N
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Description

3-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid is a compound with the molecular formula C9H15NO5S. It is also known by its systematic name, N-Acetyl-S-(2-carboxypropyl) cysteine . This compound is a derivative of cysteine, an amino acid that contains a thiol group, and it plays a significant role in various biochemical processes.

Preparation Methods

The synthesis of 3-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid involves several steps. One common method is the reaction of cysteine with acetic anhydride to form N-acetylcysteine, followed by the addition of a carboxyethyl group . The reaction conditions typically involve the use of a solvent such as water or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial production methods for this compound may involve more efficient and scalable processes, such as the use of continuous flow reactors and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

3-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid involves its interaction with various molecular targets and pathways. The thiol group can participate in redox reactions, influencing cellular oxidative stress levels. The acetamido and carboxyethyl groups can interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

3-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity .

Properties

Molecular Formula

C9H15NO5S

Molecular Weight

249.29 g/mol

IUPAC Name

3-[(2S)-2-acetamido-2-carboxyethyl]sulfanyl-2-methylpropanoic acid

InChI

InChI=1S/C9H15NO5S/c1-5(8(12)13)3-16-4-7(9(14)15)10-6(2)11/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15)/t5?,7-/m1/s1

InChI Key

NCVHUCCOTCVUCB-NQPNHJOESA-N

Isomeric SMILES

CC(CSC[C@H](C(=O)O)NC(=O)C)C(=O)O

Canonical SMILES

CC(CSCC(C(=O)O)NC(=O)C)C(=O)O

Origin of Product

United States

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